N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide
Description
N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with aminoethyl and amino-oxoethoxy groups, which contribute to its unique chemical properties and reactivity.
Properties
CAS No. |
919772-38-6 |
|---|---|
Molecular Formula |
C12H17N3O4 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide |
InChI |
InChI=1S/C12H17N3O4/c1-18-10-6-8(19-7-11(14)16)2-3-9(10)12(17)15-5-4-13/h2-3,6H,4-5,7,13H2,1H3,(H2,14,16)(H,15,17) |
InChI Key |
ULANBSNLQQOCFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC(=O)N)C(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with a methoxybenzamide derivative, which undergoes nucleophilic substitution reactions to introduce the aminoethyl and amino-oxoethoxy groups. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or methanol, and catalysts such as palladium or copper complexes to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzamide core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated reagents, amines; often require catalysts like palladium or copper complexes.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, hydroxylated derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl and amino-oxoethoxy groups enable the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Shares the aminoethoxy functional group but differs in the core structure.
tert-Butyl (2-aminoethoxy)carbamate: Contains a similar aminoethoxy group but has a different carbamate core.
Uniqueness
N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
